2,4,6-Trimethylpyrylium tetrafluoroborate

Beschreibung

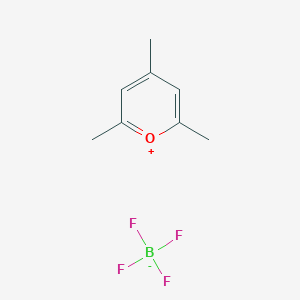

2,4,6-Trimethylpyrylium tetrafluoroborate (TMPy) is a cationic organic salt with the molecular formula C₈H₁₁O⁺·BF₄⁻ (molecular weight: 209.98 g/mol). It is synthesized via the reaction of acetic anhydride, tert-butanol, and fluoroboric acid, yielding a colorless crystalline solid with a melting point of 224–226°C (decomposition) . TMPy is widely employed as a derivatization reagent in mass spectrometry (MS), particularly for enhancing the ionization efficiency of small molecules such as catecholamines (e.g., dopamine, L-DOPA) and amino acids (e.g., GABA, glycine) . Its compact structure, lacking bulky aromatic substituents, minimizes steric hindrance, enabling efficient reactions with primary amines and hydroxyl groups . TMPy also exhibits noncovalent interactions (e.g., halogen and tetrel bonds) in its crystal lattice, contributing to its stability .

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,4,6-trimethylpyrylium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O.BF4/c1-6-4-7(2)9-8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOPRIFMELCENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=[O+]C(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883566 | |

| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773-01-3 | |

| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylpyrylium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trimethylpyrylium tetrafluoroborate typically involves the reaction of 2,4,6-trimethylpyridine with tetrafluoroboric acid. The reaction is carried out in an organic solvent such as acetic anhydride, under controlled temperature conditions. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,6-Trimethylpyrylium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The pyrylium ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrylium salts.

Wissenschaftliche Forschungsanwendungen

Photocatalysis

Overview : TMPy·BF4 serves as an effective photocatalyst in various photochemical reactions. Its ability to absorb light and facilitate electron transfer makes it suitable for promoting chemical transformations under visible light.

Applications :

- Visible-Light-Promoted Reactions : TMPy·BF4 has been utilized in visible-light-promoted cyclization reactions, such as the synthesis of dibenzofuran derivatives and pyridines from alkynes and nitriles. These reactions demonstrate the compound's efficiency in facilitating complex organic transformations under mild conditions .

| Reaction Type | Substrates | Products | Conditions |

|---|---|---|---|

| Cyclization | Alkynes + Nitriles | Pyridines | Visible light |

| Synthesis of Dibenzofuran Derivatives | Various substrates | Dibenzofuran derivatives | Visible light |

Derivatization in Mass Spectrometry

Overview : TMPy·BF4 is employed as a derivatization reagent in mass spectrometry (MS), particularly in matrix-assisted laser desorption/ionization (MALDI) techniques.

Case Study : A comparative analysis demonstrated that derivatization with TMPy·BF4 significantly improved the detection efficiency of catecholamines and amino acids. The signal-to-noise ratios for derivatized targets were markedly higher compared to non-derivatized samples, indicating enhanced sensitivity and specificity in MS applications .

| Analyte | Signal-to-Noise Ratio (Non-Derivatized) | Signal-to-Noise Ratio (TMPy Derivatized) |

|---|---|---|

| Dopamine (DA) | 16 | 187 |

| L-DOPA | 13 | 661 |

| GABA | 39 | 119 |

Organic Synthesis

Overview : TMPy·BF4 is utilized as a reagent in various organic synthesis processes, particularly in radical arylation reactions.

Applications :

- Radical Arylation Reactions : The compound has been shown to effectively facilitate the arylation of 4,6,8-trimethylazulene, showcasing its utility in synthesizing complex aromatic compounds .

Analytical Chemistry

Overview : In analytical chemistry, TMPy·BF4 is valuable for its role as a reagent in chromatographic techniques and molecular testing.

Applications :

Wirkmechanismus

The mechanism of action of 2,4,6-trimethylpyrylium tetrafluoroborate involves its interaction with various molecular targets. The positively charged pyrylium ring can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares TMPy with structurally related pyrylium salts:

Performance in Derivatization

- Ionization Efficiency: TMPy and FMP-10 significantly enhance signal-to-noise (S/N) ratios across multiple targets (e.g., dopamine, GABA), while DPP-TFB and TPP show specificity for certain analytes (e.g., DPP-TFB improves GABA S/N only) . TMPy’s smaller size enables faster reaction kinetics and higher derivatization yields compared to bulkier reagents like TPP .

- Substrate Compatibility :

Key Research Findings

Derivatization Efficiency :

- TMPy increases dopamine ionization efficiency by 15-fold compared to underivatized samples, outperforming DPP-TFB (8-fold) and TPP (5-fold) .

Crystallography :

- TMPy’s crystal structure reveals stabilizing [F···O] halogen bonds and [Cδ+···Fδ−] tetrel bonds, absent in phenyl-substituted analogs .

Thermal Stability :

- TMPy decomposes at 226°C, while TPP exhibits higher thermal stability (250–251°C) due to aromatic stacking .

Biologische Aktivität

2,4,6-Trimethylpyrylium tetrafluoroborate (TMPy) is a pyrylium salt that has garnered attention for its unique chemical properties and biological activities. This compound is particularly noted for its applications in mass spectrometry and potential therapeutic effects, especially in the context of neurochemistry and cancer research.

TMPy is characterized by a pyrylium core, which is a six-membered aromatic ring containing oxygen. The tetrafluoroborate anion contributes to its stability and solubility in organic solvents. The reactivity of TMPy with amino groups makes it an effective derivatization agent in mass spectrometry, particularly for detecting catecholamines like dopamine (DA) and norepinephrine (NE).

Derivatization Efficiency

Studies have demonstrated that TMPy selectively reacts with primary amines, enhancing the detection of neurotransmitters through techniques like imaging mass spectrometry (IMS). For instance, a study showed that TMPy could effectively label monoamines, allowing for simultaneous visualization of DA and NE in brain tissues. The mass increase observed upon derivatization was approximately 105 Da for labeled compounds, confirming the successful modification by TMPy .

Neurochemical Applications

TMPy's ability to selectively react with catecholamines has significant implications for neurochemical research. It has been utilized to map the distribution of l-DOPA metabolism in the brain, revealing critical insights into neurotransmitter pathways. The compound's effectiveness in labeling these small molecules underlines its potential as a tool in neuropharmacology .

Anticancer Properties

Recent studies have explored the anticancer activity of TMPy and related pyrylium salts. For example, TMPy derivatives have been tested against various cancer cell lines, showing promising results. A specific derivative demonstrated significant cytotoxicity against melanoma cells with a GI50 value of 1.78 μM. Mechanistic studies indicated that these compounds induce apoptosis in cancer cells, inhibiting colony formation and wound healing processes .

Comparative Analysis of Derivatization Reagents

A comparative study involving multiple derivatization reagents highlighted the superior performance of TMPy in terms of signal-to-noise ratios when analyzing catecholamines via matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The results indicated that TMPy-labeled targets exhibited sharper peaks and improved detection efficiency compared to other reagents .

| Target Compound | Non-Derivatization | TMPy | DPP | FMP-10 | TPP |

|---|---|---|---|---|---|

| DA | 16 | 187 | 164 | 43 | 785 |

| L-DOPA | 13 | 661 | 20 | 49 | N.D. |

| GABA | 39 | 119 | 710 | 52 | 942 |

Case Studies

- Neurotransmitter Visualization : In a study utilizing TMPy for IMS, researchers successfully visualized the localization of l-DOPA in the brainstem while tracing its metabolic pathway to DA and NE. This study underscored the utility of TMPy in elucidating complex biochemical processes within neural tissues .

- Anticancer Activity Assessment : Another investigation focused on assessing the anticancer properties of TMPy derivatives against various cell lines, including melanoma and colon cancer. The findings indicated that certain derivatives not only inhibited cell growth but also triggered apoptotic pathways, suggesting their potential as therapeutic agents .

Q & A

Basic Questions

Q. What are the primary research applications of 2,4,6-trimethylpyrylium tetrafluoroborate?

- Methodological Answer : This compound is primarily used as a precursor in organic synthesis, particularly for generating pyridinium salts via reactions with amines or amino alcohols. For example, it reacts with β-aminoalcohols under reflux in methanol to form pyridinium intermediates, which are critical in synthesizing dihydropyridines . It is also employed as a methylating agent in nitration reactions for alcohols, enabling the synthesis of nitrate esters like nitroglycerine under controlled conditions .

Q. What are the recommended handling and storage protocols for this compound?

- Methodological Answer :

- Handling : Use N95 masks, gloves, and eye protection to avoid skin/eye corrosion (GHS Category 1B/1). Work in a fume hood to prevent inhalation of dust .

- Storage : Store at 2–8°C under nitrogen protection to prevent decomposition. Keep away from light and moisture .

- Emergency Measures : For skin contact, immediately rinse with water for ≥15 minutes and seek medical attention. Do not induce vomiting if ingested .

Q. How is this compound synthesized?

- Methodological Answer : A common method involves reacting 2,4,6-trimethylpyridine with nitronium tetrafluoroborate (NO⁺BF₄⁻) in acetonitrile. The reaction proceeds at room temperature, yielding the pyrylium salt in >90% purity. Excess NO⁺BF₄⁻ ensures complete conversion, and the product is isolated via crystallization .

Q. What role does this compound play in photocatalysis?

- Methodological Answer : While not directly a photocatalyst, its derivatives (e.g., pyridinium salts) act as electron acceptors in photoredox systems. For instance, under UV irradiation (355 nm), it participates in electron transfer reactions, enabling C–H activation or fluorination processes. Typical experimental setups use 0.1–1.0 mol% catalyst loading in anhydrous solvents like acetonitrile .

Advanced Research Questions

Q. How does this compound facilitate photoredox mechanisms?

- Methodological Answer : Upon photoexcitation, the compound generates cation radicals via homolytic N–N bond cleavage in its pyridinium derivatives. These radicals participate in redox cycles, enabling reactions such as C–H fluorination. Key parameters include:

- Wavelength : 355 nm for optimal activation .

- Solvent : Acidic aqueous conditions (pH < 3) stabilize the cation radical .

- Quenching : Radicals are unreactive toward nucleophiles but react with strong electron donors (e.g., ascorbate) .

Q. How does its reactivity change under acidic conditions?

- Methodological Answer : In acidic media (e.g., HClO₄), the compound forms stable pyridinium perchlorate salts. For example, reacting with aminophenols in methanol followed by HClO₄ yields perchlorate intermediates (38–50% yield), which are precursors to bioactive molecules . Notably, the pyrylium core remains intact even with strong acids like HNO₃, making it suitable for nitration reactions .

Q. What is the mechanism behind its formation of cation radicals?

- Methodological Answer : Laser flash photolysis studies reveal that the triplet state of its pyridinium derivatives undergoes N–N bond homolysis, generating a cation radical and a nitrogen-centered radical. The cation radical is long-lived (microsecond timescale) and can be characterized via UV-Vis spectroscopy (λmax = 450–500 nm) .

Q. How is it utilized in nitration reactions for explosive precursor synthesis?

- Methodological Answer : The compound reacts with alcohols (primary, secondary, tertiary) in the presence of nitronium tetrafluoroborate to form nitrate esters. For example:

- Procedure : Mix equimolar amounts of alcohol and reagent in dichloromethane at 0°C. Stir for 2–4 hours, then isolate the product via aqueous extraction.

- Safety : Reactions are conducted in solution to avoid isolating explosive products like nitroglycerine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.